1-(2-Amino-3-fluorophenyl)piperidin-4-ol
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Overview
Description
1-(2-Amino-3-fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into the cell . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect the cell .
Biochemical Analysis
Biochemical Properties
1-(2-Amino-3-fluorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves binding to the receptor, potentially inhibiting its function and preventing HIV-1 from entering the cells.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in cell signaling pathways that are crucial for HIV-1 entry and replication . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, its binding to CCR5 involves a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This interaction can inhibit the receptor’s function, thereby preventing HIV-1 from entering host cells. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry into host cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity, including apoptosis and necrosis . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5 . Additionally, this compound may be transported to other organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.
Preparation Methods
The synthesis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 2-amino-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a corresponding alcohol through reduction reactions.
Cyclization: The intermediate undergoes cyclization with piperidine under specific conditions to form the desired piperidin-4-ol structure.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-Amino-3-fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Amino-3-fluorophenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Amino-3-fluorophenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Amino-4-fluorophenyl)piperidin-3-ol: Similar structure but different position of the fluorine atom, leading to different chemical properties and biological activities.
1-(2-Amino-3-chlorophenyl)piperidin-4-ol:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
IUPAC Name |
1-(2-amino-3-fluorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYMGLIOAKLEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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